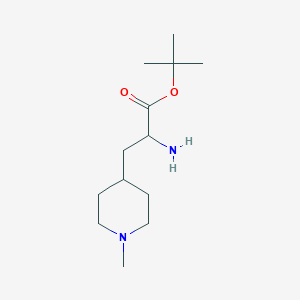

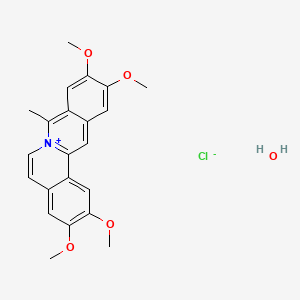

![molecular formula C15H19BrN2O2S B2550407 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865162-84-1](/img/structure/B2550407.png)

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a chemical compound that has drawn attention from researchers due to its potential applications in various fields. The compound is known to possess several biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research has focused on developing novel benzofused thiazole derivatives, including compounds similar to "(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide," as potential antioxidant and anti-inflammatory agents. The synthesis of substituted benzofused thiazoles has been achieved through cyclocondensation reactions, with some derivatives showing significant in vitro anti-inflammatory and antioxidant activities. These compounds have been evaluated for their potential to scavenge reactive species such as H2O2, DPPH, SO, and NO radicals. Docking simulations suggest these compounds could bind effectively to anti-inflammatory active sites, indicating their therapeutic potential in treating inflammation and oxidative stress-related conditions (Raut et al., 2020).

Medicinal Chemistry Importance of Benzothiazole Derivatives

Benzothiazole derivatives are highlighted for their wide-ranging pharmacological activities, including antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The structure of benzothiazole, especially when modified with various substituents, plays a crucial role in medicinal chemistry due to its bioactivity and lesser toxic effects. Reviews and studies emphasize the benzothiazole scaffold's significance in drug development, showcasing the potential of derivatives for diverse therapeutic applications (Bhat & Belagali, 2020).

Benzothiazoles in Cancer Research

The role of benzothiazole and its derivatives in cancer research has been extensively studied, with many compounds exhibiting potent anticancer activities across various cell lines. The mechanism of action often involves tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through the activation of reactive oxygen species (ROS). The structure-activity relationship (SAR) studies provide insights into designing novel benzothiazole derivatives with enhanced anticancer potential, highlighting the scaffold's significance in oncology (Pathak et al., 2019).

properties

IUPAC Name |

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2S/c1-4-20-8-7-18-12-6-5-11(16)9-13(12)21-15(18)17-14(19)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCYTHKLYOVCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2550333.png)

![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)

![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)